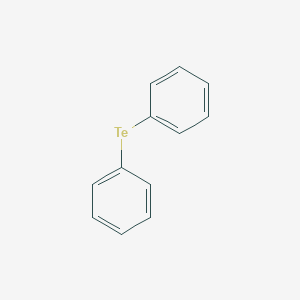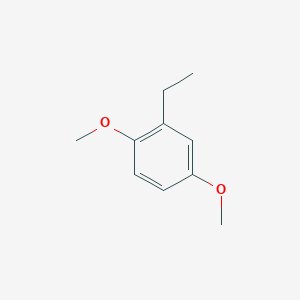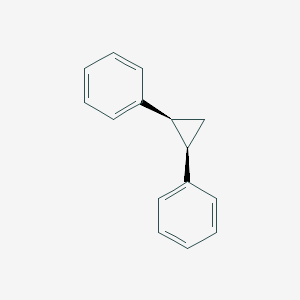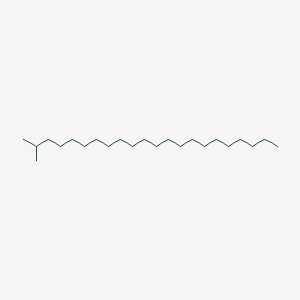
2-Methyldocosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyldocosane is a branched alkane with the molecular formula C23H48. It is a hydrocarbon compound that consists of a long carbon chain with a methyl group attached to the second carbon atom. This compound is known for its presence in various natural sources and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyldocosane can be synthesized through several methods, including:
Hydrogenation of 2-Methyldocosene: This involves the catalytic hydrogenation of 2-Methyldocosene using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Grignard Reaction: The reaction of a Grignard reagent with a suitable alkyl halide can produce this compound. For example, reacting 1-Bromodocosane with methylmagnesium bromide followed by hydrolysis yields this compound.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of long-chain alkenes or the use of advanced organic synthesis techniques to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Although this compound is already a fully saturated hydrocarbon, it can be reduced further under specific conditions to remove any impurities or side products.
Substitution: Halogenation reactions can occur where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) using halogenating agents like chlorine gas or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Chlorine gas (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed:
Oxidation: 2-Methyldocosanol, 2-Methyldocosanone, 2-Methyldocosanoic acid.
Reduction: Pure this compound.
Substitution: 2-Chlorodocosane, 2-Bromodocosane.
Scientific Research Applications
2-Methyldocosane has various applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbon mixtures.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Methyldocosane primarily involves its interaction with hydrophobic environments. Its long carbon chain and branched structure allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In biological systems, it may interact with specific proteins or receptors involved in signaling pathways.
Comparison with Similar Compounds
Docosane: A straight-chain alkane with the formula C22H46.
2-Methylnonadecane: A branched alkane with a similar structure but a shorter carbon chain.
2-Methyltricosane: A branched alkane with one additional carbon atom compared to 2-Methyldocosane.
Uniqueness: this compound is unique due to its specific branching at the second carbon atom, which imparts distinct physical and chemical properties compared to its straight-chain and differently branched counterparts. This branching can influence its melting point, boiling point, and reactivity in various chemical reactions.
Properties
IUPAC Name |
2-methyldocosane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(2)3/h23H,4-22H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISQJRLSHDWVGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333899 |
Source


|
| Record name | 2-Methyldocosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1560-81-2 |
Source


|
| Record name | 2-Methyldocosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
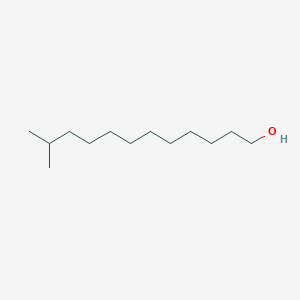
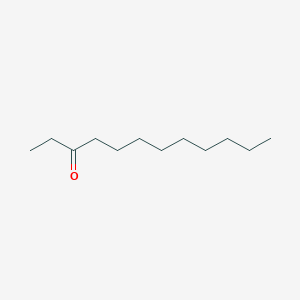
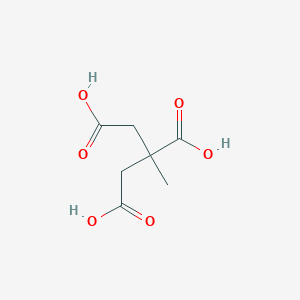
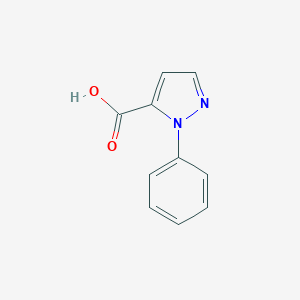
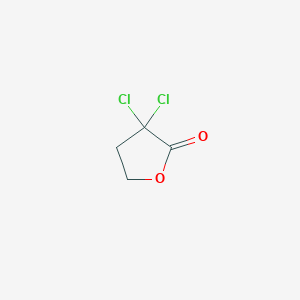
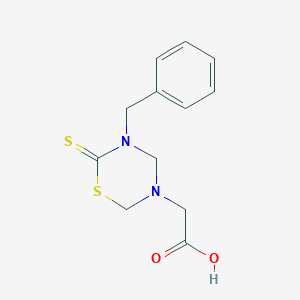
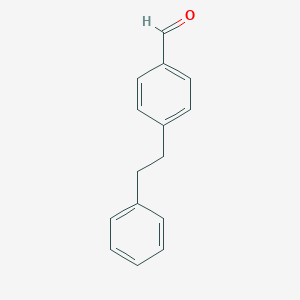
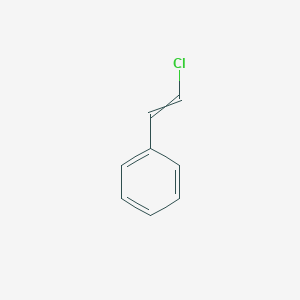
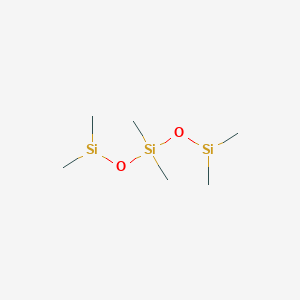
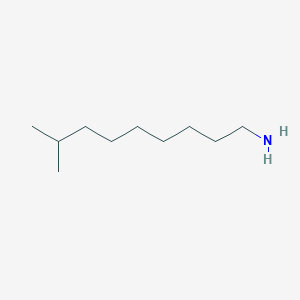
![SPIRO[BICYCLO[2.2.1]HEPT-2-ENE-7,2-[1,3]DIOXOLANE]](/img/structure/B73502.png)
